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2'-Deoxy-N,N-dimethylguanosine

DNA Polymerase Bypass Translesion Synthesis Nucleoside Analog

This nucleoside analog features a unique N2,N2-dimethyl modification that eliminates hydrogen-bonding capacity and introduces steric hindrance, resulting in a 16,000-fold reduction in catalytic efficiency and near-random nucleotide insertion during polymerase bypass. Ideal as a positive control for DNA damage tolerance studies, a benchmark 'worst-case' lesion for mutagenesis research, and a building block for patented immunostimulatory oligonucleotides. With high-resolution crystal structures (2W9A, 2W9B, 2W9C) available, it serves as a template for structure-based drug design. Choose this compound for applications requiring selective polymerase stalling and defined structural features.

Molecular Formula C12H17N5O4
Molecular Weight 295.29 g/mol
CAS No. 88127-22-4
Cat. No. B3292813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-N,N-dimethylguanosine
CAS88127-22-4
Molecular FormulaC12H17N5O4
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESCN(C)C1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O
InChIInChI=1S/C12H17N5O4/c1-16(2)12-14-10-9(11(20)15-12)13-5-17(10)8-3-6(19)7(4-18)21-8/h5-8,18-19H,3-4H2,1-2H3,(H,14,15,20)/t6-,7+,8+/m0/s1
InChIKeyIKDIHBAQIZQROC-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxy-N,N-dimethylguanosine (CAS 88127-22-4): A Purine Nucleoside Analog with Defined DNA Polymerase Bypass Characteristics


2'-Deoxy-N,N-dimethylguanosine (also known as 2'-deoxy-N2,N2-dimethylguanosine) is a chemically modified purine nucleoside analog derived from 2'-deoxyguanosine by dimethylation of the exocyclic N2 amino group [1]. This modification eliminates the hydrogen-bonding capacity of the N2 function, fundamentally altering its base-pairing behavior and interactions with DNA polymerases [2]. The compound is classified as a nucleoside antimetabolite/analog and has been investigated as a research tool for studying DNA lesion bypass, as a building block for immunostimulatory oligonucleotides, and as a potential anticancer or antiviral agent .

Why Generic Substitution Fails for 2'-Deoxy-N,N-dimethylguanosine in DNA Polymerase and Anticancer Research


Generic substitution within the class of purine nucleoside analogs is precluded by the compound's unique N2,N2-dimethyl modification, which confers distinct and quantifiable differences in DNA polymerase recognition, bypass efficiency, and fidelity compared to both unmodified 2'-deoxyguanosine and mono-substituted analogs [1]. The addition of two methyl groups at the N2 position eliminates hydrogen-bonding capacity and introduces steric hindrance, resulting in a 16,000-fold reduction in catalytic efficiency for translesion synthesis and near-random nucleotide insertion during bypass [1]. These specific biochemical properties render the compound uniquely suited for applications requiring selective polymerase stalling, such as studying DNA damage response mechanisms or engineering immunostimulatory oligonucleotides with defined structural features [2].

Quantitative Evidence Guide: How 2'-Deoxy-N,N-dimethylguanosine Compares to Unmodified and Mono-Methylated Analogs


16,000-Fold Reduction in DNA Polymerase Catalytic Efficiency Relative to Unmodified dG

The presence of N2,N2-dimethylguanine in a template DNA strand drastically impairs the catalytic efficiency of Y-family DNA polymerase Dpo4. Steady-state kinetic analysis revealed a 16,000-fold decrease in catalytic efficiency (kcat/Km) for dCTP incorporation opposite N2,N2-Me2G compared to unmodified guanine (G) [1]. In contrast, a single methyl substitution (N2-MeG) reduced efficiency by only 3-fold [1].

DNA Polymerase Bypass Translesion Synthesis Nucleoside Analog Catalytic Efficiency

Near-Complete Kinetic Trapping of DNA Polymerase: Only 5% Active Enzyme Burst Amplitude

Beyond catalytic efficiency reduction, the N2,N2-dimethyl modification induces a profound kinetic trap. Burst kinetic analysis revealed that when N2,N2-Me2G was present in the template, only 5% of the total enzyme population remained active in the initial burst phase of nucleotide incorporation, compared to typical burst amplitudes of 40-100% for unmodified DNA [1]. This indicates that the majority of polymerase molecules become locked in a non-productive ternary complex.

Kinetic Trapping Enzyme Inactivation DNA Polymerase Translesion Synthesis

Complete Loss of Fidelity: Misincorporation Frequency Range 0.36 to 2.3

The N2,N2-dimethyl modification abrogates the polymerase's ability to discriminate between correct and incorrect incoming nucleotides. Misincorporation frequencies for dATP, dGTP, or dTTP opposite N2,N2-Me2G ranged from 0.36 to 2.3, indicating essentially random insertion [1]. This contrasts with the moderate misincorporation frequencies observed opposite unmodified G (1.5 × 10⁻⁵ to 5.4 × 10⁻⁵) or N2-MeG (4.5 × 10⁻⁵ to 4.8 × 10⁻⁵), which reflect strong preference for correct dCTP [1].

Replication Fidelity Mutagenesis DNA Polymerase Nucleotide Misincorporation

Structural Basis: High-Resolution Crystal Structures Reveal Unique Non-Canonical Pairing Modes

Three high-resolution crystal structures of Dpo4 polymerase in complex with N2,N2-dimethyl-deoxyguanosine-containing DNA have been deposited in the PDB: binary complex (2W9B, 2.28 Å), ternary complex with incoming dGTP (2W9A, 2.6 Å), and ternary complex with incoming dTTP (2W9C, 2.9 Å) [1]. These structures reveal that the dimethyl modification forces the base to adopt a wobble orientation or fold back into the minor groove, explaining the biochemical defects [2]. Such detailed structural characterization is not available for most commercially available nucleoside analogs.

X-ray Crystallography Base Pair Geometry DNA Adduct Structural Biology

Defined Utility as a Building Block for Immunostimulatory Oligonucleotides (Patent-Defined)

The compound is explicitly claimed as a permitted nucleoside building block in granted patents for immunostimulatory oligodeoxynucleic acid (ODN) molecules (US Patent 8,945,591) [1]. The patent defines specific sequence motifs and modification patterns intended to enhance immune stimulation, and 2-dimethyl-deoxyguanosine is listed among a select group of modified nucleosides eligible for incorporation [1].

Immunostimulatory Oligonucleotide CpG ODN Vaccine Adjuvant Nucleic Acid Therapeutics

Class-Level Anticancer and Antiviral Activity: Broader Context for Research Applications

As a purine nucleoside analog, 2'-deoxy-N,N-dimethylguanosine is reported to exhibit broad antitumor activity, particularly against indolent lymphoid malignancies, through mechanisms involving inhibition of DNA synthesis and induction of apoptosis . Additionally, vendor literature indicates potential antiviral activity against certain RNA viruses . However, specific quantitative comparative data (e.g., IC50 values) against defined cell lines or viral targets for this exact compound are not available in the primary literature retrieved.

Purine Nucleoside Analog Anticancer Antiviral Indolent Lymphoid Malignancies

Optimal Research and Industrial Application Scenarios for 2'-Deoxy-N,N-dimethylguanosine


Investigating DNA Polymerase Stalling and Translesion Synthesis Mechanisms

The extreme 16,000-fold reduction in catalytic efficiency and near-complete kinetic trapping (5% burst amplitude) make this compound an ideal positive control for studying DNA damage tolerance pathways. Researchers can use it to induce robust, quantifiable polymerase stalling in vitro, facilitating studies on polymerase switching, recruitment of translesion synthesis polymerases, and DNA damage checkpoint activation [1].

Evaluating Replication Fidelity and Mutagenesis Potential of DNA Polymerases

The high misincorporation frequency (0.36-2.3) and loss of fidelity provide a stringent test substrate for assessing the proofreading and error-correction capabilities of various DNA polymerases. This compound serves as a benchmark 'worst-case' lesion for mutagenesis studies, allowing precise quantification of polymerase accuracy under challenging conditions [1].

Structure-Guided Design of Nucleoside Analog Inhibitors

The availability of high-resolution crystal structures (2W9A, 2W9B, 2W9C) detailing the compound's non-canonical pairing modes within the polymerase active site provides a valuable template for computational chemistry and structure-based drug design. Researchers can leverage these structural insights to rationally design novel nucleoside analogs with tailored polymerase inhibition profiles [2].

Synthesis of Immunostimulatory Oligonucleotides for Vaccine Adjuvant Development

Given its explicit inclusion in granted patents for immunostimulatory ODNs, this compound is a directly relevant building block for groups developing CpG-based vaccine adjuvants or immunotherapeutic oligonucleotides. Its use is supported by patent literature, providing a clear intellectual property context for applied research in this domain [3].

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